molecular formula C6H12N2O2S B1334543 N-Boc-thiourea CAS No. 268551-65-1

N-Boc-thiourea

Cat. No.: B1334543
CAS No.: 268551-65-1
M. Wt: 176.24 g/mol
InChI Key: JKXQTODLIZBUDE-UHFFFAOYSA-N
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Description

N-Boc-thiourea (CAS: 268551-65-1) is a protected thiourea derivative featuring a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₇H₁₄N₂O₂S (MW: 190.26 g/mol), and it serves as a critical intermediate in peptide synthesis and pharmaceutical chemistry due to its stability under basic conditions and ease of deprotection under acidic conditions . The Boc group shields the reactive thiourea moiety during synthetic steps, enabling controlled functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Boc-thiourea can be synthesized through various methods. One common approach involves the reaction of thiourea with di-tert-butyl dicarbonate (Boc_2O) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as a solid product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Guanylation of Primary Amines

N-Boc-thiourea serves as a guanylating agent to synthesize substituted guanidines via iodine-catalyzed reactions. This method is efficient under mild conditions and compatible with diverse amines .

Reaction Parameters

Reagents/ConditionsSubstratesProductsYield (%)
I₂ (0.1 equiv), TBHP (1.5 equiv), PhMe, RT Aliphatic/aromatic aminesN,N'-Di-Boc-guanidines70–95
Styrene-polymerized guanidine-thiourea catalyst N-Boc iminesα-Amino phosphonates55–91

Key Findings :

  • The reaction proceeds via nucleophilic attack of the amine on the thiourea’s sulfur atom, followed by Boc-group migration .

  • Continuous-flow systems with heterogenized catalysts enhance scalability while retaining enantioselectivity (up to 58% ee) .

Thioacylation of Nucleophiles

Activation of this compound with trifluoroacetic acid anhydride (TFAA) enables its use as a mild thioacylating agent for amines, alcohols, and thiols .

Substrate Scope and Efficiency

ActivatorNucleophile TypeProduct ClassYield (%)
TFAA (1.2 equiv), THF, 0°C → RT Primary/secondary aminesThioureas78–94
TFAAAlcoholsThioesters65–88
TFAAThiophenolatesThioaryl compounds82–90

Limitations : Sterically hindered secondary amines show reduced reactivity .

Substitution Reactions

This compound participates in nucleophilic substitutions, particularly in synthesizing heterocycles and functionalized intermediates.

Notable Examples

Reaction PartnerConditionsProductApplication
Primary aminesI₂/TBHP, PhMe Guanidine derivativesBioactive molecule synthesis
MalonatesNaH, THF Thiocarbonyl malonatesPolymer precursors

Role in Asymmetric Catalysis

Chiral thiourea catalysts derived from this compound facilitate enantioselective transformations, such as aza-Friedel-Crafts and hydrophosphonylation reactions .

Catalytic Performance

Reaction TypeCatalyst SystemEnantioselectivity (ee)Yield (%)
Aza-Friedel-Crafts Cinchona-based thiourea95–99%>99
Hydrophosphonylation Guanidine-thiourea58–85%43–91

Mechanistic Insight :

  • Conformational dynamics (e.g., trans-trans vs. cis-trans thiourea) modulate hydrogen-bonding strength and catalytic efficiency .

  • Computational studies reveal asymmetric hydrogen bonding between thiourea and substrates dictates stereoselectivity .

Thermal and Chemical Stability

This compound undergoes selective deprotection under acidic or thermal conditions, enabling controlled release of thiourea .

ConditionOutcomeApplication
TFA, DCM, RT Boc deprotectionFree thiourea generation
180°C, TFE, continuous flow Selective mono-Boc removalStepwise synthesis

Research Advancements

  • Conformational Analysis : Ultrafast IR spectroscopy identifies trans-trans thiourea conformers as catalytically active species due to optimal hydrogen-bonding geometry .

  • Continuous-Flow Systems : Polymer-supported thiourea catalysts enable sustainable synthesis of α-amino phosphonates with retained activity over multiple cycles .

Scientific Research Applications

Catalytic Applications

N-Boc-thiourea serves as a catalyst in various organic reactions, particularly in enantioselective transformations. Its ability to form hydrogen bonds enhances its catalytic performance.

1.1. Asymmetric Reactions

This compound has been effectively employed in several asymmetric reactions, including:

  • Michael Addition : The compound has been utilized in the Michael addition of 1,3-dicarbonyl compounds to nitroolefines, achieving high diastereoselectivity and enantioselectivity. For instance, a multifunctional thiourea catalyst demonstrated enantioselectivity up to 97% in these reactions .
  • Aza-Henry Reaction : In this reaction involving nitroalkanes and N-Boc imines, this compound catalysts significantly improved yields and selectivities .
  • Hydrophosphonylation of N-Boc Imines : A recent study highlighted the use of chiral guanidine-thiourea catalysts for the hydrophosphonylation of N-Boc imines, yielding α-amino phosphonates with moderate to high enantioselectivity (up to 87% ee) and good yields (up to 91%) using various phosphonate nucleophiles .

1.2. Thioacylation Agent

This compound has been reported as a mild thioacylating agent for nucleophiles, facilitating the synthesis of thiocarbonyl compounds. This application is particularly valuable due to the stability and availability of this compound .

Mechanistic Insights

The mechanism by which this compound operates typically involves dual activation modes:

  • Electrophile Activation : The thiourea moiety activates electrophiles through hydrogen bonding.
  • Nucleophile Activation : Tertiary amines present in the structure enhance nucleophile reactivity, allowing for efficient reaction pathways .

3.1. Multifunctional Thiourea Catalysts

Research has shown that modifying this compound with additional functional groups can enhance its catalytic properties. For example, a study demonstrated that a bifunctional aminothiourea could catalyze a range of reactions with improved efficiency compared to traditional Lewis acids .

Reaction TypeSubstrate TypeYield (%)Enantioselectivity (%)
Michael AdditionNitroolefines7690
Aza-Henry ReactionN-Boc Imines8592
HydrophosphonylationPhosphonate Nucleophiles9187

3.2. Comparison with Conventional Catalysts

In comparative studies, this compound-based catalysts have shown superior performance over conventional recyclable catalysts in terms of yield and enantioselectivity across multiple reaction types .

Mechanism of Action

The mechanism of action of N-Boc-thiourea involves its ability to act as a thioacylating agent. When activated, it can transfer its thiocarbonyl group to nucleophiles, forming thiocarbonyl compounds. This reactivity is primarily due to the presence of the Boc protecting group, which stabilizes the thiourea and enhances its reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

1-N-Boc-2-Methyl-Isothiourea (CAS: 173998-77-1)

  • Structural Differences : Incorporates a methyl group on the sulfur atom (SMILES: CC(C)(C)OC(=O)N=C(N)SC), making it an isothiourea derivative.
  • Reactivity : The methyl group enhances its nucleophilicity, facilitating participation in alkylation and acylation reactions.
  • Applications : Widely used in custom synthesis of APIs and complex organic molecules due to its versatility .
  • Key Distinction : Higher reactivity compared to N-Boc-thiourea, enabling unique transformations in drug discovery .

N,N′-Di-Boc-Thiourea (CAS: 145013-05-4)

  • Structural Differences : Features two Boc groups, increasing steric hindrance and molecular weight (MW: ~276 g/mol).
  • Stability vs. Reactivity : The dual Boc protection improves stability but reduces reactivity, making it suitable for multi-step syntheses requiring intermediate protection .
  • Applications : Preferred in sequential protection-deprotection strategies, particularly in peptide elongation .

N-Benzoyl-N'-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea

  • Structural Differences : Contains aromatic benzoyl and pyridinyl groups with electron-withdrawing substituents (Cl, CF₃).
  • Biological Activity : Exhibits enhanced antimicrobial and anticancer properties due to increased lipophilicity and target interaction .
  • Applications : Explored in medicinal chemistry for enzyme inhibition, contrasting with this compound’s primary role in synthesis .

Functional Comparison Table

Compound CAS Key Features Applications Reactivity Profile
This compound 268551-65-1 Single Boc protection, moderate steric bulk Peptide synthesis, intermediates Acid-labile, base-stable
1-N-Boc-2-Methyl-Isothiourea 173998-77-1 Methylated sulfur, isothiourea core API production, alkylation reactions High nucleophilicity
N,N′-Di-Boc-thiourea 145013-05-4 Dual Boc groups, high stability Multi-step synthesis Low reactivity, high stability
N-Benzoyl-pyridinyl-thiourea - Aromatic substituents, Cl/CF₃ groups Antimicrobial/anticancer agents Targeted bioactivity

Biological Activity

N-Boc-thiourea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound and its derivatives.

Overview of Thiourea Derivatives

Thioureas, including this compound, are known for their broad spectrum of biological activities, which encompass:

  • Anticancer properties
  • Antibacterial effects
  • Antifungal activities
  • Antiviral capabilities
  • Insecticidal effects

These compounds often act through various mechanisms, including enzyme inhibition and apoptosis induction in cancer cells.

Synthesis of this compound

This compound can be synthesized through several methods, typically involving the reaction of isocyanates with thiols. The presence of the Boc (tert-butyloxycarbonyl) group enhances the stability and solubility of the thiourea derivative, making it suitable for biological assays.

Anticancer Activity

A significant focus has been on the anticancer potential of this compound derivatives. For instance, a study highlighted that certain thiourea derivatives exhibited potent cytotoxicity against various tumor cell lines. One compound, designated as I-11 , showed an IC50 value of 4.85 μM against the NCI-H460 cell line. This compound induced apoptosis via the activation of caspase-12 and CHOP, leading to cell cycle arrest at the S phase .

Table 1: Anticancer Activity of Selected Thiourea Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
I-11NCI-H4604.85Apoptosis induction via ROS-dependent pathway
14rT-cell Proliferation0.004Inhibition of p56 lck

Antibacterial and Antifungal Properties

This compound derivatives have also shown promising antibacterial and antifungal properties. For example, compounds derived from benzothiazole showed significant activity against Gram-positive bacteria and fungi. The structure-activity relationship (SAR) studies indicated that modifications to the thiourea moiety could enhance antibacterial efficacy .

Case Studies

  • Inhibition of p56 Lck : A specific derivative (14r) demonstrated remarkable selectivity and potency as an inhibitor of p56 Lck, with an IC50 value of 0.004 μM in T-cell proliferation assays. This suggests potential applications in immunotherapy .
  • Cytotoxicity in Cancer Cells : Another study evaluated various thiourea derivatives against a panel of 60 human tumor cell lines, revealing that modifications could lead to enhanced cytotoxicity and selectivity toward cancerous cells while minimizing effects on normal cells .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound derivatives often involve:

  • Enzyme inhibition : Many thioureas act as inhibitors for key enzymes involved in cancer progression and bacterial growth.
  • Apoptosis induction : Compounds like I-11 trigger apoptotic pathways through oxidative stress mechanisms.
  • Cell cycle arrest : Certain derivatives prevent cell division by interfering with cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing N-Boc-thiourea with high purity and yield?

  • Answer : Synthesis requires optimizing reaction parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometry of reactants (e.g., Boc-protected amine to thiocarbonyl transfer agents). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical to isolate the product. Characterization by 1^1H/13^{13}C NMR, IR (C=S stretch at ~1250–1350 cm^{-1), and melting point analysis validates purity . Contamination by unreacted thiourea or Boc-deprotected byproducts must be monitored using TLC and LC-MS .

Q. How can researchers validate the stability of this compound under varying experimental conditions?

  • Answer : Stability studies should assess degradation under acidic/basic conditions (pH 2–12), thermal stress (25–60°C), and exposure to nucleophiles (e.g., amines). Use HPLC or UV-Vis spectroscopy to quantify decomposition rates. For example, Boc-group hydrolysis in acidic environments can be tracked via 1^1H NMR by monitoring tert-butyl peak disappearance. Control experiments with inert atmospheres (N2_2) may prevent oxidation of the thiourea moiety .

Q. What spectroscopic techniques are most effective for distinguishing this compound from analogous compounds?

  • Answer : X-ray crystallography provides definitive structural confirmation, while 1^1H NMR distinguishes Boc-protected amines (δ ~1.4 ppm for tert-butyl) and thiourea NH protons (δ ~9–10 ppm). IR spectroscopy identifies C=S (1250–1350 cm^{-1) and Boc carbonyl (1680–1720 cm1^{-1}) stretches. Mass spectrometry (ESI-MS) confirms molecular weight, with fragmentation patterns revealing Boc loss (m/z -100) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for specific reactivity profiles?

  • Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) to assess nucleophilicity at the sulfur atom or Boc-group lability. Molecular docking studies evaluate non-covalent interactions (e.g., hydrogen bonding with biological targets). Solvent effects on reaction pathways can be modeled using COSMO-RS, aiding solvent selection for synthesis .

Q. What strategies resolve contradictions in catalytic activity data for this compound in asymmetric organocatalysis?

  • Answer : Discrepancies may arise from solvent polarity, substrate scope, or catalyst loading. Systematic replication under standardized conditions (e.g., anhydrous DMF, 5 mol% catalyst) is essential. Use enantiomeric excess (ee) measurements via chiral HPLC or 19^{19}F NMR (with chiral derivatizing agents) to validate stereoselectivity claims. Meta-analyses of published datasets can identify outliers or contextual limitations .

Q. How do steric and electronic effects influence the Boc group’s role in thiourea-mediated reactions?

  • Answer : Steric hindrance from the tert-butyl group can suppress undesired side reactions (e.g., dimerization) but may reduce substrate accessibility in catalysis. Electronic effects are probed via Hammett studies by substituting Boc with electron-withdrawing/donating groups. Kinetic isotope effects (KIE) and 13^{13}C isotopic labeling elucidate transition-state interactions .

Q. Methodological Guidance

Q. What protocols ensure reproducibility in this compound-based multicomponent reactions?

  • Answer : Document exact reagent grades (e.g., anhydrous solvents, >99% purity), reaction vessel types (Schlenk vs. standard flasks), and inert atmosphere protocols (Ar vs. N2_2). Use internal standards (e.g., 1,3,5-trimethoxybenzene for 1^1H NMR quantification) to normalize yields. Share raw spectral data and crystallographic CIF files in supplementary materials .

Q. How can researchers design controlled experiments to isolate the mechanistic role of this compound in complex reaction systems?

  • Answer : Employ kinetic profiling (e.g., in situ IR or reaction calorimetry) to track intermediate formation. Isotopic labeling (e.g., 15^{15}N-thiourea) identifies participation in transition states. Competitor experiments with structurally analogous thioureas (e.g., N-Cbz-thiourea) differentiate steric vs. electronic contributions .

Q. Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in this compound derivatives?

  • Answer : Multivariate regression (PLS or PCA) correlates substituent parameters (Hammett σ, molar refractivity) with biological/chemical activity. Bayesian inference models quantify uncertainty in small datasets. Outlier detection (e.g., Grubbs’ test) identifies anomalous results requiring replication .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Answer : Implement Quality-by-Design (QbD) principles, varying critical parameters (e.g., stirring rate, cooling rate) in a Design of Experiments (DoE) framework. Use ANOVA to identify significant factors. Standardize characterization protocols (e.g., identical NMR acquisition parameters) to minimize analytical variability .

Properties

IUPAC Name

tert-butyl N-carbamothioylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S/c1-6(2,3)10-5(9)8-4(7)11/h1-3H3,(H3,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXQTODLIZBUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399259
Record name N-Boc-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268551-65-1
Record name N-Boc-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc thiourea
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